molecular formula C11H11N3O3 B14903403 N-carbamoyl-2-(2-cyanophenoxy)propanamide

N-carbamoyl-2-(2-cyanophenoxy)propanamide

Cat. No.: B14903403
M. Wt: 233.22 g/mol
InChI Key: BDWQTDDWVSVDHQ-UHFFFAOYSA-N
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Description

N-carbamoyl-2-(2-cyanophenoxy)propanamide is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol . This compound is known for its unique structure, which includes a carbamoyl group, a cyanophenoxy group, and a propanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-(2-cyanophenoxy)propanamide typically involves the reaction of 2-cyanophenol with a suitable carbamoylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-(2-cyanophenoxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-carbamoyl-2-(2-cyanophenoxy)propanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-carbamoyl-2-(2-cyanophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The cyanophenoxy group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-carbamoyl-2-(2-cyanophenoxy)ethanamide
  • N-carbamoyl-2-(2-cyanophenoxy)butanamide
  • N-carbamoyl-2-(2-cyanophenoxy)pentanamide

Uniqueness

N-carbamoyl-2-(2-cyanophenoxy)propanamide is unique due to its specific propanamide backbone, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

N-carbamoyl-2-(2-cyanophenoxy)propanamide

InChI

InChI=1S/C11H11N3O3/c1-7(10(15)14-11(13)16)17-9-5-3-2-4-8(9)6-12/h2-5,7H,1H3,(H3,13,14,15,16)

InChI Key

BDWQTDDWVSVDHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)N)OC1=CC=CC=C1C#N

Origin of Product

United States

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